Cas no 420823-93-4 (1-(2-Hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione)
1-(2-Hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione Chemical and Physical Properties
Names and Identifiers
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- 1-(2-Hydroxyphenyl)-3-(m-tolyl)propane-1,3-dione
- 1-(2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione
- 1-(2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione(SALTDATA: FREE)
- 1-(2-Hydroxy-phenyl)-3-m-tolyl-propan-1,3-dion
- 1-(2-hydroxy-phenyl)-3-m-tolyl-propane-1,3-dione
- AC1LI3MU
- AG-F-49671
- Ambcb5811960
- CTK4I5683
- Oprea1_695924
- MFCD20502992
- DB-179896
- SR-01000221093-1
- SR-01000221093
- DTXSID20357982
- AKOS022184463
- 420823-93-4
- BS-37777
- 1-(2-Hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione
-
- MDL: MFCD20502992
- Inchi: 1S/C16H14O3/c1-11-5-4-6-12(9-11)15(18)10-16(19)13-7-2-3-8-14(13)17/h2-9,17H,10H2,1H3
- InChI Key: SHMQLAKWILXZCI-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=C(C)C=1)CC(C1C=CC=CC=1O)=O
Computed Properties
- Exact Mass: 254.09400
- Monoisotopic Mass: 254.094294304g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 337
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 54.4Ų
Experimental Properties
- PSA: 54.37000
- LogP: 3.15630
1-(2-Hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione Customs Data
- HS CODE:2914501900
- Customs Data:
China Customs Code:
2914501900Overview:
2914501900 Other ketophenols.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914501900 other ketone-phenols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
1-(2-Hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H100855-250mg |
1-(2-Hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione |
420823-93-4 | 250mg |
$ 50.00 | 2022-06-04 | ||
| TRC | H100855-500mg |
1-(2-Hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione |
420823-93-4 | 500mg |
$ 65.00 | 2022-06-04 | ||
| TRC | H100855-2.5g |
1-(2-Hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione |
420823-93-4 | 2.5g |
$ 210.00 | 2022-06-04 | ||
| abcr | AB265042-1 g |
1-(2-Hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione |
420823-93-4 | 1g |
€88.60 | 2023-04-26 | ||
| abcr | AB265042-5 g |
1-(2-Hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione |
420823-93-4 | 5g |
€176.30 | 2023-04-26 | ||
| abcr | AB265042-10 g |
1-(2-Hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione |
420823-93-4 | 10g |
€255.40 | 2023-04-26 | ||
| abcr | AB265042-25 g |
1-(2-Hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione |
420823-93-4 | 25g |
€544.40 | 2023-04-26 | ||
| eNovation Chemicals LLC | Y1253057-5g |
1-(2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione |
420823-93-4 | 95% | 5g |
$175 | 2024-06-06 | |
| Ambeed | A157705-5g |
1-(2-Hydroxyphenyl)-3-(m-tolyl)propane-1,3-dione |
420823-93-4 | 95% | 5g |
$224.0 | 2025-04-19 | |
| abcr | AB265042-1g |
1-(2-Hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione, 90%; . |
420823-93-4 | 90% | 1g |
€75.40 | 2025-04-18 |
1-(2-Hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione Suppliers
1-(2-Hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione Related Literature
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 1-(2-Hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione
Chemical Profile of 1-(2-Hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione (CAS No. 420823-93-4)
1-(2-Hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione, identified by its Chemical Abstracts Service (CAS) number 420823-93-4, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This heterocyclic diketone exhibits a unique structural framework that has garnered attention for its potential biological activities and synthetic utility. The presence of both hydroxyl and methyl substituents on aromatic rings, coupled with the diketone moiety, suggests a rich chemical reactivity that can be leveraged in the development of novel therapeutic agents.
The compound’s molecular structure consists of a propane backbone bridged by two carbonyl groups, with one end attached to a 2-hydroxyphenyl group and the other to a 3-methylphenyl group. This arrangement imparts both hydrophilic and lipophilic characteristics, making it a promising candidate for drug delivery systems targeting specific biological pathways. Recent studies have highlighted the compound’s role in modulating enzyme activities and interacting with biological macromolecules, which could be pivotal in designing next-generation pharmaceuticals.
In the realm of medicinal chemistry, 1-(2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione has been explored for its potential as an intermediate in synthesizing bioactive molecules. The diketone functional group is particularly versatile, allowing for further derivatization through condensation reactions, oxidation, or reduction processes. These transformations can yield a diverse array of analogs with tailored pharmacological properties. For instance, researchers have investigated its derivatives as inhibitors of kinases and other enzymes implicated in inflammatory and neoplastic diseases.
Recent advancements in computational chemistry have enabled the virtual screening of large libraries of compounds, including 1-(2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione, to identify hits with high binding affinity to target proteins. Such computational approaches have accelerated the discovery process by predicting molecular interactions with unprecedented accuracy. Preliminary docking studies suggest that this compound may interact with ATP-binding pockets of kinases, potentially disrupting their catalytic activity and inhibiting tumor cell proliferation.
The hydroxyl group in the 2-hydroxyphenyl moiety offers an additional site for functionalization, enabling the attachment of pharmacophores that enhance solubility or tissue penetration. This feature is particularly relevant in designing prodrugs that release active species under physiological conditions. Moreover, the methyl substituent on the phenyl ring may influence electronic properties and metabolic stability, factors critical for optimizing drug-like characteristics.
Exploratory pharmacokinetic studies have begun to unravel the disposition of 1-(2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione in vivo. Initial findings indicate moderate oral bioavailability and rapid clearance via metabolic pathways involving cytochrome P450 enzymes. These insights are crucial for designing formulations that maximize therapeutic efficacy while minimizing side effects. Future research will focus on optimizing dosing regimens and exploring combination therapies where this compound may synergize with existing treatments.
The synthetic methodologies for preparing 1-(2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione have also seen considerable innovation. Modern synthetic routes leverage transition-metal catalysis to achieve regioselective functionalization of aromatic rings. For example, palladium-catalyzed cross-coupling reactions have enabled the efficient construction of the propane backbone from simpler precursors. Such advances not only streamline production but also open avenues for introducing structural diversity into derivative libraries.
From a mechanistic standpoint, the reactivity of this compound has been studied in detail using spectroscopic techniques such as NMR and mass spectrometry. These analyses have provided insights into its tautomerism and conformational preferences under different conditions. Understanding these dynamic properties is essential for predicting its behavior in biological systems and designing analogs with improved pharmacokinetic profiles.
The intersection of organic synthesis and medicinal chemistry continues to drive innovation in drug discovery pipelines. 1-(2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione exemplifies how structurally complex molecules can be rationally designed to modulate biological processes at a molecular level. As research progresses, this compound is poised to contribute significantly to therapeutic strategies targeting chronic diseases characterized by dysregulated enzymatic pathways.
In conclusion,1-(2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione (CAS No. 420823-93-4) represents a compelling subject of study due to its structural features and potential applications in pharmaceutical development. Ongoing research efforts aim to elucidate its biological significance further while refining synthetic routes for scalable production. The continued exploration of such molecules underscores the dynamic nature of chemical biology and its transformative impact on healthcare solutions.
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